Sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate

Description

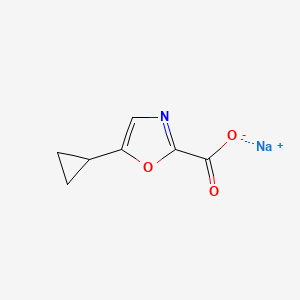

Sodium 5-cyclopropyl-1,3-oxazole-2-carboxylate is a heterocyclic compound featuring a five-membered oxazole ring substituted with a cyclopropyl group at position 5 and a sodium carboxylate moiety at position 2. This compound is cataloged under reference codes EN300-744039 (Enamine Ltd, 2019) and 3D-AVD26183 (CymitQuimica, 2025), with pricing listed at €934.00 (50 mg) and €2,815.00 (500 mg) for research-scale quantities . Its structure combines the electron-withdrawing carboxylate group with the sterically compact cyclopropyl substituent, making it a versatile scaffold in medicinal and agrochemical research.

Properties

IUPAC Name |

sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.Na/c9-7(10)6-8-3-5(11-6)4-1-2-4;/h3-4H,1-2H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKLTNKAGCFOSW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(O2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines, which can be achieved using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique oxazole structure allows for various chemical modifications, making it valuable in organic synthesis.

2. Biology

- Enzyme Interaction Studies : The structural characteristics of sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate make it a candidate for studying enzyme interactions and protein binding mechanisms. Its oxazole ring can engage in hydrogen bonding, which may influence binding affinities with biological targets.

3. Medicinal Chemistry

- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results.

- Anticancer Potential : Research indicates that related oxazole derivatives exhibit activity against several cancer cell lines. For example, one derivative showed an IC50 value of 1.143 µM against renal cancer cells, highlighting its potential as an antitumor agent.

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound and related compounds:

| Study | Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|---|

| Study A | This compound | HeLa | 92.4 | Cytotoxic |

| Study B | Ethyl 5-cyclopropyloxazole-2-carboxylate | Various Bacteria | Not specified | Antimicrobial |

| Study C | This compound | Renal Cancer Cells | 1.143 | Antitumor |

Mechanism of Action

The mechanism of action of sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Sodium 5-Phenyl-1,3-Oxazole-2-Carboxylate

Key Differences :

Ethyl 2-Amino-4-Cyclopropyl-1,3-Oxazole-5-Carboxylate

Key Differences :

- Functional Groups: Features an ethyl ester (position 5) and an amino group (position 2) instead of the sodium carboxylate.

- Physicochemical Properties :

- Reactivity: The ethyl ester increases lipophilicity, while the amino group enables hydrogen bonding, broadening utility in synthetic intermediates .

5-Cyclopropyl-1,3,4-Oxadiazol-2-Amine Hydrochloride

Key Differences :

Isoxaflutole-Related Compounds

Key Differences :

- Structure : Isoxaflutole (CAS 141112–29–0) contains a (5-cyclopropyl-1,2-oxazol-4-yl) group paired with a trifluoromethylphenyl moiety.

- Applications: Used as a herbicide due to its ability to inhibit plant carotenoid biosynthesis, unlike sodium 5-cyclopropyl-1,3-oxazole-2-carboxylate, which lacks herbicidal side chains .

Comparative Data Table

Biological Activity

Sodium;5-cyclopropyl-1,3-oxazole-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an oxazole ring, which is known for its diverse biological activities. The compound is typically used as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5 . Its molecular formula is CHNONa.

The exact mechanism of action for this compound remains largely unexplored. However, based on its structural characteristics, it is hypothesized that the compound may interact with biological targets through nucleophilic attack and possibly through hydrogen bonding due to the presence of the oxazole ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Ethyl 5-cyclopropyloxazole-2-carboxylate has shown potential in antimicrobial applications, particularly against various bacterial strains.

Anticancer Properties

The anticancer potential of this compound is suggested by studies on related oxazole derivatives. These derivatives have demonstrated activity against several cancer cell lines, including those from human colon adenocarcinoma (HT-29) and human cervical cancer (HeLa) .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of compounds within the oxazole class. Below are key findings:

| Study | Compound | Cell Line | IC (µM) | Activity |

|---|---|---|---|---|

| Compound 1 | HeLa | 92.4 | Cytotoxic | |

| Compound 2 | OVXF 899 | 2.76 | Antitumor | |

| Ethyl 5-cyclopropyloxazole-2-carboxylate | Various Bacteria | Not specified | Antimicrobial |

Case Study: Antitumor Activity

A notable case study involving a derivative of this compound examined its effects on human tumor cell lines. The study revealed that certain modifications to the oxazole structure led to compounds with significantly enhanced antitumor activity. For example, a derivative exhibited an IC value of 1.143 µM against renal cancer cells, indicating strong selectivity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.